REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([Cl:11])[N:3]=1.[O:12]1[CH:17]=[CH:16][CH2:15][CH2:14][CH2:13]1.CC1(C)[C@]2(CS(O)(=O)=O)C(C[C@H]1CC2)=O>ClCCCl.C(Cl)(Cl)Cl>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH:13]2[CH2:14][CH2:15][CH2:16][CH2:17][O:12]2)=[C:4]([Cl:11])[N:3]=1
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C2NC=NC2=N1)Cl
|
Name
|
|
Quantity
|
11.5 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
83 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 83° C. for 16 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The initially white suspension, after 2 hrs
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
triturated with hexane 3 times
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C2N=CN(C2=N1)C1OCCCC1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |